4-(Hydrazinylmethyl)pyridine trihydrochloride
Overview
Description
4-(Hydrazinylmethyl)pyridine trihydrochloride is a white crystalline solid that belongs to the class of hydrazine derivatives. It has the molecular formula C6H12Cl3N3 and a molecular weight of 232.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)pyridine trihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Pyridine-4-carboxaldehyde+Hydrazine hydrate→4-(Hydrazinylmethyl)pyridine trihydrochloride
The reaction is usually conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration and drying. Quality control measures are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)pyridine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid, while reduction may produce hydrazine derivatives.
Scientific Research Applications
4-(Hydrazinylmethyl)pyridine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)pyridine trihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to the modulation of their activity. This can result in a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
4-(Hydrazinylmethyl)pyridine trihydrochloride can be compared with other hydrazine derivatives, such as:
Hydrazine hydrate: A simpler hydrazine derivative with similar reactivity but different applications.
Pyridine-4-carboxaldehyde: A precursor in the synthesis of this compound with distinct chemical properties.
4-(Hydrazinylmethyl)pyridine: The non-hydrochloride form of the compound, which may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its trihydrochloride form, which enhances its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
pyridin-4-ylmethylhydrazine;trihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.3ClH/c7-9-5-6-1-3-8-4-2-6;;;/h1-4,9H,5,7H2;3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJKXYWBABOTRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNN.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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